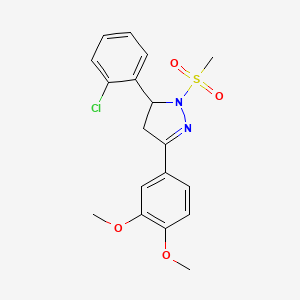

5-(2-chlorophenyl)-3-(3,4-dimethoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole

Description

This compound belongs to the pyrazoline class, characterized by a five-membered dihydropyrazole ring with substituents that modulate its chemical and biological properties. The methylsulfonyl (-SO₂CH₃) group at position 1 is a strong electron-withdrawing substituent, influencing reactivity and intermolecular interactions .

Properties

IUPAC Name |

3-(2-chlorophenyl)-5-(3,4-dimethoxyphenyl)-2-methylsulfonyl-3,4-dihydropyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19ClN2O4S/c1-24-17-9-8-12(10-18(17)25-2)15-11-16(21(20-15)26(3,22)23)13-6-4-5-7-14(13)19/h4-10,16H,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPQWDBGASXKJTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NN(C(C2)C3=CC=CC=C3Cl)S(=O)(=O)C)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-(2-chlorophenyl)-3-(3,4-dimethoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole is a compound belonging to the pyrazole class, which has gained attention for its diverse biological activities. This article explores its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities, supported by relevant studies and data.

Chemical Structure and Properties

The compound can be represented by the following molecular formula and structure:

- Molecular Formula : CHClNOS

- Molecular Weight : 367.85 g/mol

The structural representation highlights the presence of a chlorophenyl group, methoxy groups, and a methylsulfonyl moiety, which contribute to its biological activity.

1. Anti-inflammatory Activity

Research has demonstrated that pyrazole derivatives exhibit significant anti-inflammatory properties. A study involving various pyrazole compounds showed that certain derivatives could inhibit tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), key mediators in inflammatory processes. Specifically, compounds derived from modifications of the pyrazole nucleus displayed up to 85% inhibition of TNF-α at concentrations as low as 10 µM when compared to standard drugs like dexamethasone .

2. Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives has been extensively studied. For instance, compounds synthesized from 1-acetyl-3-(3,4-dimethoxyphenyl)-5-(4-(arylureido/arylthioureido) phenyl)-4,5-dihydropyrazole demonstrated effective antimicrobial activity against a range of bacterial strains including E. coli and S. aureus. Notably, one compound exhibited comparable efficacy to standard antibiotics at similar concentrations .

3. Anticancer Activity

Emerging evidence suggests that pyrazole derivatives may possess anticancer properties. A study highlighted the synthesis of novel pyrazole compounds that showed promising results against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism of action is believed to involve the modulation of signaling pathways associated with cancer cell survival .

Case Study 1: Anti-inflammatory Effects

In a controlled experiment, researchers evaluated the anti-inflammatory effects of a series of pyrazole derivatives on carrageenan-induced edema in mice. The results indicated that certain compounds could significantly reduce swelling and pain comparable to indomethacin, a well-known anti-inflammatory drug .

Case Study 2: Antimicrobial Efficacy

Another study assessed the antimicrobial activity of synthesized pyrazole derivatives against multiple pathogens. The results revealed that some compounds exhibited high inhibition rates against Klebsiella pneumoniae and Pseudomonas aeruginosa, suggesting potential applications in treating infections caused by resistant strains .

Summary Table of Biological Activities

Comparison with Similar Compounds

Structural and Electronic Modifications

Key Observations :

- N1 Substituents : Methylsulfonyl (-SO₂CH₃) groups enhance thermal stability and hydrogen-bond acceptor capacity compared to phenyl or carbaldehyde groups .

- Methoxy vs. Nitro Groups : 3,4-Dimethoxyphenyl substituents improve electron density for π-stacking, whereas nitro groups (e.g., in ) increase reactivity but may reduce bioavailability.

Activity Trends :

- Antiviral Potential: The target compound’s methylsulfonyl group may mimic natural substrates in viral proteases, as seen in .

- Enzyme Inhibition : Fluorinated derivatives (e.g., ) outperform chlorinated analogs in tyrosinase inhibition due to stronger dipole interactions.

Computational and Spectroscopic Insights

- DFT Studies : CPMPP () showed a HOMO-LUMO gap of 4.2 eV, indicating moderate reactivity. Methylsulfonyl groups likely reduce this gap, enhancing charge transfer.

- Docking Studies : Fluorinated pyrazolines () form bidentate hydrogen bonds with Gln817 in phosphodiesterase, whereas methylsulfonyl groups may interact with hydrophobic residues like Val782 .

- Spectroscopic Data : IR and NMR spectra for similar compounds confirm the dihydropyrazole core, with methoxy protons resonating at δ 3.7–3.9 ppm and sulfonyl groups showing strong S=O stretching (~1350 cm⁻¹) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.